molecular formula C9H15BrN4 B13068971 5-Bromo-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine

5-Bromo-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13068971
M. Wt: 259.15 g/mol
InChI Key: AIPKKYFFWVLMPK-UHFFFAOYSA-N
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Description

5-Bromo-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered ring structures containing three nitrogen atoms. This particular compound features a bromine atom and a cyclobutylpropyl group attached to the triazole ring, making it a unique and interesting molecule for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Attachment of the Cyclobutylpropyl Group: This step involves the alkylation of the triazole ring with a cyclobutylpropyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

    Cycloaddition Reactions: The triazole ring can engage in cycloaddition reactions, forming larger ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Products: Various substituted triazoles depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the triazole ring.

    Reduction Products: Reduced forms of the triazole ring with altered electronic properties.

Scientific Research Applications

5-Bromo-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom and cyclobutylpropyl group can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole: The parent compound of the triazole family.

    5-Chloro-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine: A similar compound with a chlorine atom instead of bromine.

    1-(2-Cyclobutylpropyl)-1H-1,2,4-triazol-3-amine: Lacks the halogen atom.

Uniqueness

5-Bromo-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The cyclobutylpropyl group also adds to its distinct structural and functional properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H15BrN4

Molecular Weight

259.15 g/mol

IUPAC Name

5-bromo-1-(2-cyclobutylpropyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H15BrN4/c1-6(7-3-2-4-7)5-14-8(10)12-9(11)13-14/h6-7H,2-5H2,1H3,(H2,11,13)

InChI Key

AIPKKYFFWVLMPK-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C(=NC(=N1)N)Br)C2CCC2

Origin of Product

United States

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